molecular formula C12H8Cl2 B022184 2,6-Dichlorobiphenyl CAS No. 33146-45-1

2,6-Dichlorobiphenyl

Cat. No.: B022184
CAS No.: 33146-45-1
M. Wt: 223.09 g/mol
InChI Key: IYZWUWBAFUBNCH-UHFFFAOYSA-N
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Description

2,6-Dichlorobiphenyl is a type of polychlorinated biphenyl, a class of synthetic organic compounds. It is characterized by the presence of two chlorine atoms attached to the biphenyl structure, specifically at the 2 and 6 positions on one of the benzene rings. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

Biochemical Analysis

Biochemical Properties

The biphenyl dioxygenase of Burkholderia xenovorans LB400 is capable of transforming hydroxylated derivatives of 2,5-dichlorobiphenyl . This enzyme interacts with 2,6-Dichlorobiphenyl and influences the regiospecificity of the reaction . The residue 336 contacts the biphenyl and influences the regiospecificity of the reaction, but does not enhance the enzyme’s reactivity toward this compound .

Cellular Effects

This compound is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound . Chronic exposure to PCBs, including this compound, has been shown to cause skin conditions such as chloracne and rashes, liver, stomach and kidney damage, jaundice, edema, anemia, changes in the immune system, behavioral alterations, and impaired reproduction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme biphenyl dioxygenase. This enzyme, found in Burkholderia xenovorans LB400, can transform hydroxylated derivatives of 2,5-dichlorobiphenyl . The transformation process involves the residue 336 of the enzyme, which contacts the biphenyl and influences the regiospecificity of the reaction .

Temporal Effects in Laboratory Settings

It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Dosage Effects in Animal Models

It is known that chronic exposure to PCBs, including this compound, can cause various health effects .

Metabolic Pathways

It is known that the biphenyl dioxygenase of Burkholderia xenovorans LB400 can transform hydroxylated derivatives of 2,5-dichlorobiphenyl .

Transport and Distribution

It is known that this compound is a persistent organic pollutant that can bioaccumulate in animal tissue and biomagnify in food chains .

Subcellular Localization

It is known that this compound is a persistent organic pollutant that can bioaccumulate in animal tissue and biomagnify in food chains .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorobiphenyl can be synthesized through various methods. One common approach involves the Ullmann reaction, where a copper-catalyzed coupling of chlorobenzene derivatives occurs. Another method includes the homolytic decarboxylation of aromatic carboxylic acids in the presence of electron acceptors .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of biphenyl in the presence of a catalyst. This process can be optimized to achieve high yields by controlling the reaction temperature and the concentration of chlorine gas .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under elevated temperatures.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • 2,5-Dichlorobiphenyl
  • 2,4-Dichlorobiphenyl
  • 3,4-Dichlorobiphenyl

Comparison: 2,6-Dichlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dichlorobiphenyls, it has distinct physical and chemical properties that affect its persistence and bioaccumulation in the environment .

Properties

IUPAC Name

1,3-dichloro-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZWUWBAFUBNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7038313
Record name 2,6-Dichlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33146-45-1
Record name PCB 10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33146-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033146451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7038313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichlorobiphenyl
Source European Chemicals Agency (ECHA)
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Record name 2,6-DICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S2FWS766G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Copper(I) iodide (19 mg, 0.1 mmol), iodobenzene (204 mg, 1.0 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), 1,3-dichlorobenzene (220 mg, 1.5 mmol), tBuOLi (160 mg, 2.0 mmol), and DMPU (0.5 mL), 125° C., 12 hours. After column chromatography (hexanes) 40 mg (18%) of a colorless oil was obtained.
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
220 mg
Type
reactant
Reaction Step Two
Name
tBuOLi
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Yield
18%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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